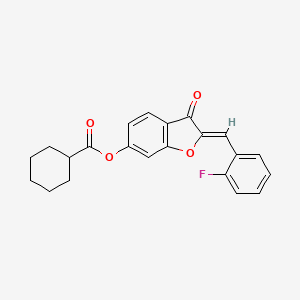

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic compound that features a benzofuran core with a fluorobenzylidene substituent and a cyclohexanecarboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

Introduction of the Fluorobenzylidene Group: This step involves the condensation of the benzofuran derivative with 2-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene moiety.

Esterification: The final step involves the esterification of the benzofuran derivative with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics indicate potential therapeutic applications:

- Anticancer Activity : Preliminary studies have suggested that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorine atom may enhance the compound's lipophilicity and bioavailability, making it a candidate for further investigation in anticancer drug development.

- Antimicrobial Properties : Compounds containing benzofuran structures have shown promise as antimicrobial agents. Research indicates that modifications to the benzofuran core can lead to enhanced activity against bacteria and fungi.

Organic Synthesis

The compound can serve as an intermediate in organic synthesis due to its reactive functional groups:

- Building Block for Complex Molecules : The presence of both carbonyl and alkene functionalities allows for further transformations, enabling the synthesis of more complex organic molecules.

- Reagent in Coupling Reactions : The compound may be utilized in various coupling reactions to form new carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Material Science

Research into polymeric materials has identified fluorinated compounds as crucial for enhancing material properties:

- Fluorinated Polymers : The incorporation of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate into polymer matrices could improve thermal stability and chemical resistance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that derivatives of benzofuran exhibit significant cytotoxicity against breast cancer cell lines. |

| Study 2 | Antimicrobial Testing | Found that specific modifications to the benzofuran structure increase efficacy against Gram-positive bacteria. |

| Study 3 | Organic Synthesis | Showed that the compound can act as a versatile intermediate in synthesizing complex organic frameworks. |

Mechanism of Action

The mechanism of action of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The fluorobenzylidene moiety may interact with hydrophobic pockets in proteins, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activity

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's structure is characterized by a benzofuran core with a fluorobenzylidene substituent and cyclohexanecarboxylate moiety. The molecular formula is C21H19FO4 with a molecular weight of 356.37 g/mol. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other fluorinated compounds that have shown potent inhibition of hexokinase in cancer cells .

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to altered cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that fluorinated benzofuran derivatives can effectively inhibit glycolysis in cancer cells, leading to reduced tumor growth . The compound's structural features may enhance its binding affinity to targets involved in cancer metabolism.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, indicating potential for development as an antimicrobial agent .

Case Studies and Research Findings

- Study on Fluorinated Derivatives : A study focused on the synthesis and evaluation of fluorinated benzofuran derivatives demonstrated that these compounds showed enhanced cytotoxicity against glioblastoma cells compared to non-fluorinated counterparts. The presence of the fluorine atom improved pharmacokinetic properties and enzyme inhibition efficacy .

- Fragment-Based Drug Discovery : Research utilizing a fragment-based approach identified several benzofuran derivatives with high affinity for the EcDsbA enzyme, which is crucial for bacterial virulence. This suggests potential applications in developing anti-infective agents based on the benzofuran scaffold .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, Receptor binding |

| 2-Deoxy-D-glucose | Anticancer | Glycolysis inhibition |

| Benzofuran Derivatives | Antimicrobial | Enzyme inhibition |

Properties

Molecular Formula |

C22H19FO4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |

InChI |

InChI=1S/C22H19FO4/c23-18-9-5-4-8-15(18)12-20-21(24)17-11-10-16(13-19(17)27-20)26-22(25)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2/b20-12- |

InChI Key |

LMKAQDHVKLFWEL-NDENLUEZSA-N |

Isomeric SMILES |

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4F)/O3 |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4F)O3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.